molecular formula C15H8Cl2N2S B2386749 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-36-4

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No. B2386749
CAS RN: 79889-36-4
M. Wt: 319.2
InChI Key: KDSFLBIFFQIOAP-UHFFFAOYSA-N
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Description

“2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” is a compound that has been studied for its potential biological activities . It is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has been found to have significant antimycobacterial properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the cyclization of certain compounds under specific conditions . For instance, one study reported the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux condition .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to identify the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” and its derivatives can be complex. These reactions often involve the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” can be determined using various analytical techniques. For example, its melting point can be determined using a melting point apparatus .

Future Directions

Future research on “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” could focus on further elucidating its mechanism of action and potential therapeutic applications . Additionally, more studies are needed to fully understand its safety profile and potential hazards.

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . The interaction is characterized by a desirable fitting pattern and stability of the protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . This disruption affects various downstream metabolic processes that rely on coenzyme A, including the Krebs cycle and fatty acid synthesis . The disruption of these pathways inhibits the growth and proliferation of the bacteria .

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its absorption, distribution, metabolism, excretion, and toxicity (admet) properties were considered during its design .

Result of Action

The compound exhibits potent in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth and proliferation of the bacteria .

Action Environment

The action, efficacy, and stability of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole can be influenced by various environmental factors. It’s worth noting that the compound showed selective inhibition of Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that it may be more effective in certain microbial environments .

properties

IUPAC Name

2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2S/c16-10-6-5-9(7-11(10)17)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFLBIFFQIOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole

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